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Introduction

Divanillin, a dimeric compound derived from the lignin-based platform chemical vanillin, has emerged as a
promising sustainable alternative to bisphenol A (BPA) in epoxy thermoset formulations. These application
notes provide detailed methodologies for synthesizing divanillin-based building blocks and processing them
into high-performance bio-based epoxy thermosets. The protocols cover the synthesis of divanillin-derived
aromatic amine curing agents, epoxy monomer preparation, formulation guidelines, and characterization
techniques essential for researchers and scientists developing sustainable polymer materials. The motivation
for this work aligns with the UN Sustainable Development Goal 12 — Responsible Consumption and
Production, seeking to replace reprotoxic BPA with safer, bio-based alternatives while maintaining

performance standards required for advanced applications.

Synthesis of Divanillin and Key Derivatives

Divanillin Synthesis via Enzymatic Coupling

¢ Reaction Principle: Aryl-aryl coupling of vanillin through enzymatic catalysis
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e Procedure:
o Dissolve vanillin (10 g, 65.8 mmol) in Oz-saturated aqueous solution (500 mL)
o Add laccase enzyme (50 mg) and stir at room temperature for 24 hours [1]
o Monitor reaction progress by TLC or HPLC
o Acidify solution to precipitate product
o Filter and wash precipitate with cold water
o Purify by recrystallization from appropriate solvent
e Yield: Typically >80% pure divanillin [2]
e Characterization:
o 1H NMR (DMSO-d6): 5 9.82 (2H, s, -CHO), 7.0-7.4 (6H, m, Ar-H)
o FTIR: 1685 cm~1 (C=0 stretch), 1265 cm~* (C-O stretch)

Alternative Electrochemical Synthesis

Divanillin can also be synthesized electrochemically using a divided plane parallel flow reactor:

Conditions: Zn cathode, Ni anode, Nafion N324 membrane, 1M NaOH electrolyte [1]
Concentration: 50-300 mM divanillin in 1M NaOH

Current Density: >50 mA cm~2 achieved in flow reactor systems

Advantages: Continuous processing, high conversion rates

Synthesis of Amine Curing Agents from Divanillin

Methylated Divanillylamine (MDVA) via Oxime Reduction

Table 1: Reaction Parameters for MDVA Synthesis

Step Reagents & Quantities Conditions Yield Key Characterization
Phenol Divanillin (10 g), iodomethane Room >95% 'H NMR:
alkylation (excess), weak base temperature, 12 disappearance of

h phenolic OH
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Step Reagents & Quantities Conditions Yield Key Characterization
Oximation Methylated divanillin (10 g), Reflux, 6 h >95% 'H NMR: $ 8.10, 11.13
hydroxylamine hydrochloride ppm (oxime)

(excess), sodium acetate

Reduction MDVO (10 g), Raney Nickel, Hz 70°C, 16 h, 70- 'H NMR: 4 3.63 ppm
(12 bar) ethanol solvent 80% (benzylic CH2)

Detailed Protocol for MDVA Synthesis:

e Phenol Alkylation:

(e]

Dissolve divanillin (10 g, 27.5 mmol) in anhydrous DMF (100 mL)

Add K2COs (11.4 g, 82.5 mmol) and stir for 30 minutes

Add iodomethane (7.8 g, 55 mmol) dropwise and stir at room temperature for 12 hours
Pour into ice water, filter, and dry to obtain methylated divanillin

[¢]

[¢]

[e]

e Oximation:

[¢]

Dissolve methylated divanillin (10 g, 24.8 mmol) in ethanol (150 mL)

Add hydroxylamine hydrochloride (5.2 g, 74.4 mmol) and sodium acetate (6.1 g, 74.4 mmol)
Reflux for 6 hours with stirring

Cool and concentrate under reduced pressure

[e]

o

(e]

[¢]

Recrystallize from ethanol to obtain methylated divanillyloxime (MDVO)

¢ Reduction to Amine:

o Suspend MDVO (10 g, 23.2 mmol) in absolute ethanol (200 mL)

o Add Raney Nickel (1 g) and transfer to high-pressure reactor

o Purge with Nz, then pressurize with Hz to 12 bar

o Heat at 70°C with agitation for 16 hours

o Filter to remove catalyst and concentrate under reduced pressure

o Purify by column chromatography (SiO2, DCM:MeOH 9:1) to obtain MDVA

Safety Notes:

¢ Perform high-pressure hydrogenation in appropriate equipment with safety measures
e Raney Nickel is pyrophoric—handle under inert atmosphere and never allow to dry
e Use proper personal protective equipment including lab coat, gloves, and eye protection
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3,4-Dimethoxydianiline (DMAN) via Curtius Rearrangement

Table 2: Reaction Parameters for DMAN Synthesis

Step Reagents & Quantities Conditions Yield Key Characterization

Ester alkylation Methyl divanillate (10 g), Room >80% 'H NMR: & 3.38 ppm
iodomethane (excess), temperature, 12 (methoxy)
weak base h

Hydrolysis Methylated diester (10 g), Reflux, 4 h >90% 'H NMR: 4 9.20 ppm
NaOH (excess) (acid proton)

Acyl azide Diacid (10 g), ethyl 0°Cto RT,2h >60%  FTIR: 2140 cm™ (-Ns

formation chloroformate, sodium azide stretch)

Curtius Acyl azide (10 g), dry Reflux, 3 h >80%  FTIR: 2278 cm™1 (-

rearrangement toluene N=C=0)

Hydrolysis Di-isocyanate (10 g), basic Reflux, 2 h 30- 1H NMR: 8 6.23, 5.90
conditions 40% ppm (aromatic)

Detailed Protocol for DMAN Synthesis:

o Start with methylated divanillic acid (synthesized from methyl vanillate via enzymatic dimerization

and hydrolysis)

e Acyl Azide Formation:

o Dissolve methylated divanillic acid (10 g, 23.8 mmol) in dry THF (100 mL)
o Cool to 0°C and add triethylamine (4.8 g, 47.6 mmol)
o Add ethyl chloroformate (5.2 g, 47.6 mmol) dropwise with stirring
o After 30 minutes, add sodium azide (3.1 g, 47.6 mmol) dissolved in water (10 mL)
o Stir for 1 hour at 0°C, then warm to room temperature and stir for additional hour
o Extract with ethyl acetate, wash with water, dry over MgSOa, and concentrate

o Curtius Rearrangement:

o Dissolve acyl azide (10 g, 21.8 mmol) in dry toluene (150 mL)
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o Reflux for 3 hours under nitrogen atmosphere

o Monitor by FTIR for disappearance of azide peak (2140 cm~1) and appearance of isocyanate
peak (2278 cm™1)

o Concentrate under reduced pressure to obtain di-isocyanate

¢ Hydrolysis to Diamine:

o Dissolve di-isocyanate (10 g, 22.3 mmol) in dioxane (100 mL)

o Add 2M NaOH solution (50 mL, 100 mmol)

o Reflux for 2 hours with vigorous stirring

o Cool and extract with ethyl acetate (3 x 50 mL)

o Wash combined organic layers with water, dry over MgSOa, and concentrate

o Purify by column chromatography (SiOz, hexane:ethyl acetate gradient) to obtain DMAN

Troubleshooting:

e Low yields in final hydrolysis step may result from urea formation—ensure anhydrous conditions

during rearrangement
¢ If diamine purity is insufficient, consider alternative purification by recrystallization
¢ Monitor reaction carefully by TLC and FTIR to identify optimal reaction times
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Figure 1: Synthetic pathways for divanillin-based amine curing agents. MDVA (green) is synthesized via

oxime reduction, while DMAN (green) is obtained through Curtius rearrangement pathway.

Synthesis of Divanillin-Based Epoxy Monomers
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Epoxy Divanillin Ester (EDVE) via Ruthenium-Catalyzed
Dimerization

Procedure:

¢ Protection of Vanillin (if needed):

o For acetyl protection: Vanillin (10 g, 65.7 mmol), acetic anhydride (20 mL, 212 mmol), DMAP
(0.4 g, 3.3 mmol) in DCM (100 mL), stir at room temperature 12 h

o For silyl protection: Vanillin (10 g, 65.7 mmol), TBDMS-CI (12.1 g, 78.8 mmol), imidazole (5.4 g,
78.8 mmol) in DMF (100 mL), stir at room temperature 6 h

o Epoxidation of Vanillin:

o Vanillin (10 g, 65.7 mmol), epichlorohydrin (100 mL, excess), tetrabutylammonium bromide
(2.05 g, 3.3 mmol)

o Heat at 80°C under solventless conditions for 4 h [3]

o Cool and purify by recrystallization

¢ Ruthenium-Catalyzed Dimerization:

o

Dissolve epoxy vanillin derivative (10 g) in toluene (100 mL)
Add Shvo catalyst (1.25 mol%) and formic acid (2 equiv.)
Heat at 100°C for 20 hours under argon atmosphere
Monitor reaction by TLC until completion

Concentrate and purify by column chromatography

o

[¢]

[e]

[e]

Characterization:

e EDVE structure confirmed by NMR, FTIR, HRMS, and single crystal X-ray diffraction [3]
¢ H NMR shows characteristic epoxy protons at & 2.5-3.0 ppm
e FTIR: 910 cm~! (epoxy ring), 1730 cm~! (ester C=0)

Divanillin Imine Epoxy Monomer for Vitrimers

Procedure:

o Synthesis of Vanillin Glycidyl Ether (EVan):
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(e]

Vanillin (7.6 g, 50.0 mmol), epichlorohydrin (46.3 g, 500.0 mmol), TEBAC (1.1 g, 5.0 mmol)
Stir 1.5 h at 80°C, then cool to room temperature [4]

Add TEBAC (1.1 g, 5.0 mmol) and NaOH (8.0 g, 200.0 mmol in water)

Stir 30 min at room temperature

Extract with ethyl acetate, dry over MgSQOa4, concentrate

[¢]

[¢]

[e]

o

¢ Imine Formation:

[e]

Dissolve EVan (10 g, 43.5 mmol) in ethanol (100 mL)

Add polyether diamine (21.7 mmol) dropwise with stirring

Heat at 60°C for 4 hours

Concentrate under reduced pressure to obtain diepoxy monomer with two imine groups

o

o

o

Applications:

e This monomer contains dynamic imine bonds enabling vitrimer formation
e Suitable for preparing chemically degradable carbon fiber composites [4]

Formulation and Curing of Epoxy Thermosets

Standard Curing Protocol with Amine Hardeners

Formulation Guidelines:

¢ Stoichiometric calculations based on amine hydrogen equivalent weight (AHEW) and epoxy
equivalent weight (EEW)

e For MDVA: AHEW = molecular weight / number of active hydrogens

e Typical epoxy/amine ratio: 1:1 equivalent of epoxy groups to amine hydrogens

Curing Procedure:
e Mixing:

o Heat epoxy monomer to 60°C to reduce viscosity
o Add stoichiometric amount of amine hardener with vigorous stirring
o Degas under vacuum until no bubbles remain

e Curing Cycle:
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(e]

Pour mixture into preheated mold

Step 1: 80°C for 2 hours

Step 2: 140°C for 4 hours [2] [5]

Step 3: Post-cure at 180°C for 1 hour (if required)

[¢]

[¢]

[e]

e Cooling:

o Cool slowly to room temperature to minimize internal stress
o Demold and prepare for characterization

Vitrimer Synthesis with Transamination

Special Considerations for Vitrimers:

¢ Imine-containing epoxies enable dynamic covalent networks
e Transamination occurs between imine groups of diepoxy monomer and amine hardeners [4]
¢ Results in stress relaxation and recyclability while maintaining thermoset properties

Protocol:

Use divanillin imine epoxy monomer (synthesis in Section 4.2)
Cure with aliphatic diamines (Jeffamine D-230 or IPDA)
Apply two-stage curing: 80°C for 2 h, then 120°C for 6 h
Monitor stress relaxation via rheological measurements

Characterization and Material Properties

Thermal and Mechanical Properties

Table 3: Properties of Divanillin-Based Epoxy Thermosets
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. Storage Cross-link
) ) Char Yield )
Material Formulation Tg (°C) Td (°C) (%) Modulus Density
0 (MPa) (mol/m?)
DGEBA/IPDA ~150-170 ~350-380 ~10-15 ~2500-3000 ~3000-4000
(Reference)
DIiGEDVA/IPDA [5] 140-200 Comparable to  Similar to - -
DGEBA DGEBA
TriGEDVA/IPDA [5] 140-200 Comparable to  Similar to - -
DGEBA DGEBA
TetraGEDVA/IPDA [5]  140-200 Comparable to  Similar to - -
DGEBA DGEBA
MDVA-based [2] Promising  Promising Promising - -
DMAN-based [2] Promising  Promising Promising - -
Vanillin-derived tri- Upto 118 Upto 431 Up to 3.3% Up to 3200 ~69.9
functional [6] at 700°C

Experimental Techniques

Differential Scanning Calorimetry (DSC):

e Determine Tg, curing extent, and reaction kinetics
e Parameters: 10°C/min heating rate, N2 atmosphere, 0-250°C range

Thermogravimetric Analysis (TGA):

e Evaluate thermal stability and decomposition profiles
e Parameters: 10°C/min heating rate, N2 or air atmosphere, 25-800°C range

Dynamic Mechanical Analysis (DMA):

e Measure viscoelastic properties and crosslink density
e Parameters: 1 Hz frequency, 3°C/min heating rate, dual cantilever or tensile mode
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FTIR Spectroscopy:

e Monitor curing progress by disappearance of epoxy rings (910 cm—1)
e Characterize imine formation (1640 cm™1) in vitrimer systems
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Figure 2: Workflow for divanillin epoxy thermoset synthesis and applications. The process begins with

vanillin derivatization, proceeds through monomer synthesis and formulation, and results in various

advanced materials.

Troubleshooting Guide

Table 4: Common Issues and Solutions in Divanillin Epoxy Synthesis

Problem

Potential Causes

Solutions

Low molecular weight
in polyvanillin

Poor curing efficiency

Low Tg in final

thermoset

Brittle materials

Low yield in DMAN
synthesis

Competing alcohol formation
during pinacolization

Incorrect stoichiometry,
inadequate mixing

Incomplete curing, insufficient
crosslink density

Over-crosslinking, insufficient
chain flexibility

Urea formation from
isocyanate hydrolysis

Optimize pH, increase substrate
concentration, use Zn cathodes [1]

Precisely calculate equivalent weights,
ensure complete mixing before curing

Extend curing time, increase final cure
temperature, add post-cure step

Adjust monomer structure, incorporate
flexible spacers, modify functionality

Ensure anhydrous conditions during Curtius
rearrangement

Applications and Future Perspectives

Divanillin-based epoxy thermosets show particular promise for:

Structural composites with comparable performance to DGEBA-based networks [5]
Vitrimers and recyclable thermosets utilizing dynamic imine chemistry [4]
Chemically degradable materials for carbon fiber composites enabling fiber recovery
High-temperature applications where char residue and thermal stability are important

The divanillin platform represents a viable pathway for replacing bisphenol A in high-performance epoxy

thermosets while maintaining the thermal and mechanical properties required for demanding applications in
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aerospace, automotive, and electronics industries.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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